molecular formula C14H17N3O B8780926 1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine

1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine

Cat. No.: B8780926
M. Wt: 243.30 g/mol
InChI Key: WOKXWARBSYOPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1H-indol-7-yl-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C14H17N3O/c1-16-7-9-17(10-8-16)14(18)12-4-2-3-11-5-6-15-13(11)12/h2-6,15H,7-10H2,1H3

InChI Key

WOKXWARBSYOPCT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC3=C2NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Indole-7-carboxylic acid (3.20 g, 0.020 mole) was dissolved in 30 ml of dimethylformamide (DMF) and chilled with an ice-water bath. N,N'-Carbonyldiimidazole was added (3.3 g, 0.020 mole) and the reaction mixture was stirred for 1 hour in the cold. At the end of this time N-methylpiperazine was added (2.5 g, 0.025 mole) and the reaction was allowed to come to room temperature overnight (about 16 hours). The DMF was removed under reduced pressure and the residue was passed over a column of basic alumina (50% methanol-ether) to remove residual imidazole.Recrystallization of the product from CH2Cl2 -pentane gave 2.35 g (48%) of 1-(1H-indole-7-ylcarbonyl)-4-methylpiperazine, m.p. 176°-178° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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